molecular formula C5H3BrCl2N2 B581528 2-Bromo-5,6-dichloropyridin-3-amine CAS No. 1253889-50-7

2-Bromo-5,6-dichloropyridin-3-amine

Cat. No. B581528
CAS RN: 1253889-50-7
M. Wt: 241.897
InChI Key: OLDNQPYDCCDMJA-UHFFFAOYSA-N
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Description

“2-Bromo-5,6-dichloropyridin-3-amine” is a chemical compound with the molecular formula C5H3BrCl2N2 . It is used as a reactant in the synthesis of kilogram quantities of an Akt kinase inhibitor . It is mainly used as a starting material for the production of many pharmaceutical compounds .


Synthesis Analysis

The synthesis of “2-Bromo-5,6-dichloropyridin-3-amine” involves several steps. One method involves the use of nitropyridine derivatives . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5,6-dichloropyridin-3-amine” is characterized by the presence of bromine, chlorine, nitrogen, and hydrogen atoms in its structure .


Chemical Reactions Analysis

“2-Bromo-5,6-dichloropyridin-3-amine” is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of kilogram quantities of an Akt kinase inhibitor . It is also used as a starting material for the production of many pharmaceutical compounds .

Scientific Research Applications

Palladium-Catalyzed Amination

A study by Ji et al. (2003) demonstrated the use of 2-Bromo-5,6-dichloropyridin-3-amine in palladium-catalyzed aminations. They found that the amination of polyhalopyridines, similar to 2-Bromo-5,6-dichloropyridin-3-amine, catalyzed by a palladium-Xantphos complex yields products with high selectivity and yield (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Pyrimidin-2-ones

Cardillo et al. (2004) described a method to synthesize 3-bromo-5,6-dihydropyridin-2-ones, starting from compounds like 2-Bromo-5,6-dichloropyridin-3-amine. This process involves bromine displacement with an amine, leading to the formation of 3-amino-substituted 5,6-dihydropyridin-2-ones (G. Cardillo et al., 2004).

Rearrangements During Aminations

Pieterse and Hertog (2010) investigated the rearrangements that occur during the aminations of halopyridines, which include compounds like 2-Bromo-5,6-dichloropyridin-3-amine. Their research provides insight into the mechanisms involved in these reactions and the formation of different aminopyridines (M. Pieterse & H. J. Hertog, 2010).

Regioselectivity in Reactions

A study by Doulah et al. (2014) focused on the regioselective displacement reactions of compounds like 2-Bromo-5,6-dichloropyridin-3-amine with ammonia. They investigated the formation of various substituted aminopyrimidines and analyzed them using X-ray crystallography (A. Doulah et al., 2014).

Microwave-Assisted Amination

Kim et al. (2010) described a microwave-assisted amination method for compounds like 2-Bromo-5,6-dichloropyridin-3-amine. This method provided superior results in terms of conversion and yield compared to conventional heating conditions (Jeong Guen Kim et al., 2010).

Heteroarylation of Adamantylalkyl Amines

Abel et al. (2017) explored the palladium-catalyzed heteroarylation of adamantylalkyl amines using dihalogenopyridines, which likely include derivatives of 2-Bromo-5,6-dichloropyridin-3-amine. They studied the influence of halogen atoms and the pyridine ring structure on the results of the coupling process (A. Abel et al., 2017).

Safety and Hazards

“2-Bromo-5,6-dichloropyridin-3-amine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-bromo-5,6-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-4-3(9)1-2(7)5(8)10-4/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDNQPYDCCDMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682483
Record name 2-Bromo-5,6-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,6-dichloropyridin-3-amine

CAS RN

1253889-50-7
Record name 2-Bromo-5,6-dichloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-bromo-5,6-dichloropyridine
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